molecular formula C18H14F3NO2S2 B2758557 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034338-37-7

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2758557
CAS No.: 2034338-37-7
M. Wt: 397.43
InChI Key: CXZQOOADQICRTC-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a trifluoromethyl group at the 3-position and a hydroxyethyl backbone bearing both thiophen-2-yl and thiophen-3-yl moieties. The hydroxyethyl spacer may facilitate hydrogen bonding, influencing solubility and binding affinity in biological systems.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)13-4-1-3-12(9-13)16(23)22-11-17(24,14-6-8-25-10-14)15-5-2-7-26-15/h1-10,24H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZQOOADQICRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiophene rings and a trifluoromethyl group, which may enhance its biological activity. The molecular formula is C15H14F3N1O1S2C_{15}H_{14}F_{3}N_{1}O_{1}S_{2}, indicating a significant degree of functionalization that may contribute to its pharmacological properties.

1. Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against influenza viruses. In vitro assays demonstrated that derivatives of similar compounds exhibited significant cytopathic effects (CPE) against the H1N1 strain. For example, related compounds showed effective concentrations (EC50) ranging from 7.17 µM to 16.48 µM, indicating strong antiviral activity .

2. Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For instance, compounds with similar thiophene structures have been shown to inhibit enzymes involved in viral replication and other cellular processes. The trifluoromethyl group is known to enhance binding affinity through increased lipophilicity and electronic effects .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and binding affinity
Variation in thiophene substitutionAlters interaction with target proteins
Hydroxyl group positioningAffects solubility and metabolic stability

Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of various benzamide derivatives, this compound was tested against influenza A virus strains. The results indicated that modifications in the thiophene rings significantly impacted the compound's ability to inhibit viral replication, with some derivatives achieving over 80% inhibition at concentrations below 50 µM .

Study 2: Cytotoxicity Assessment

A cytotoxicity study on similar compounds demonstrated that while many derivatives exhibited low toxicity towards human cell lines at concentrations below 100 µM, specific modifications led to enhanced selectivity for viral targets without compromising host cell viability. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

Table 1: Key Structural Features and Properties
Compound Name Core Structure Key Substituents Biological/Functional Relevance Evidence Source
Target Compound Benzamide 3-CF₃, hydroxyethyl with thiophen-2-yl/thiophen-3-yl Potential kinase inhibition (inferred from thiophene π-stacking and CF₃-mediated hydrophobicity)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-CH₃, hydroxyethyl with geminal methyl groups Metal-catalyzed C–H bond functionalization (via N,O-bidentate directing group)
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide 3,5-bis(CF₃), ethyl linker with chloropyrazine Enhanced lipophilicity and halogen-bonding potential for agrochemical applications
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-CF₃, 3-isopropoxyphenyl Fungicidal activity via succinate dehydrogenase inhibition
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide Thienylmethylthio, cyano-pyridinyl Antiviral or anticancer activity (thiophene derivatives modulate kinase targets)
Key Observations :
  • Trifluoromethyl Positioning : The 3-CF₃ group in the target compound contrasts with flutolanil’s 2-CF₃ substitution. 3-CF₃ may reduce steric hindrance for target binding compared to 2-CF₃, as seen in fungicidal activity trends .
  • Thiophene vs.
  • Hydroxyethyl Backbone : Unlike ’s geminal dimethyl-hydroxyethyl group, the target compound’s thiophene-bearing hydroxyethyl chain lacks steric bulk, possibly improving solubility and conformational flexibility .

Computational Insights

  • Density Functional Theory (DFT) : The role of exact exchange in optimizing thermochemical accuracy () suggests that hybrid functionals (e.g., B3LYP) could predict the target compound’s electronic properties, such as CF₃-induced dipole moments .
  • Crystallography : SHELXL (–6) remains the gold standard for resolving complex structures with thiophene disorder or hydrogen-bonding networks, as seen in related benzamides .

Q & A

Q. What are the key steps and challenges in synthesizing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Thiophene rings are introduced via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amide bond formation : The benzamide moiety is formed using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., CH₂Cl₂) .
  • Hydroxyl group protection : Temporary protecting groups (e.g., TBS or acetyl) may be used to prevent side reactions during synthesis . Purification : Reverse-phase HPLC with gradients (e.g., 30%→100% methanol/water) is critical for isolating the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of thiophene substituents and the hydroxyl group’s presence. For example, the hydroxyethyl proton appears as a broad singlet near δ 5.5 ppm .
  • IR spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (amide C=O), and ~1100 cm⁻¹ (C-F) validate functional groups .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving stereochemistry at the hydroxyethyl center .

Advanced Research Questions

Q. How can conflicting NMR data for thiophene ring protons be resolved?

Discrepancies in chemical shifts may arise from solvent effects or dynamic exchange. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility by observing signal coalescence at elevated temperatures .
  • DFT calculations : Using hybrid functionals (e.g., B3LYP) to simulate NMR spectra and compare with experimental data. Exact exchange terms in DFT improve accuracy for aromatic systems .

Q. What computational methods are optimal for predicting the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : The B3LYP functional with a 6-311++G(d,p) basis set accurately calculates frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
  • Solvent modeling : Polarizable Continuum Models (PCM) simulate solvent effects on reaction pathways, critical for hydrolysis studies of the trifluoromethyl group .
  • Thermochemical analysis : Gibbs free energy calculations assess stability of synthetic intermediates, guiding reaction optimization .

Q. How can researchers address low yields in the final amidation step?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can accelerate amide bond formation .
  • Reaction monitoring : In-situ FTIR tracks carbonyl intermediates to identify kinetic bottlenecks .
  • Byproduct analysis : LC-MS identifies competing pathways (e.g., trifluoromethyl group hydrolysis) requiring tighter temperature control (<40°C) .

Q. What strategies validate the compound’s potential biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with proteins (e.g., kinases), leveraging the thiophene rings’ π-stacking ability .
  • SAR studies : Modifying the hydroxyethyl or trifluoromethyl groups and testing derivatives in enzyme inhibition assays (e.g., IC₅₀ measurements) .
  • Metabolic stability assays : Liver microsome studies assess oxidative degradation pathways, particularly at the thiophene sulfur atoms .

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